2-((4-Fluorophenyl)thio)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
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Description
2-((4-Fluorophenyl)thio)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H14FN5O2S and its molecular weight is 371.39. The purity is usually 95%.
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Biological Activity
The compound 2-((4-Fluorophenyl)thio)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by data from various studies and case analyses.
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈FN₅OS
- Molecular Weight : 357.4 g/mol
- CAS Number : 2034315-77-8
The presence of a fluorophenyl group and a pyrazinyl moiety contributes to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The following mechanisms have been proposed based on existing literature:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that it can trigger apoptosis in cancer cells through intrinsic and extrinsic pathways.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely through disruption of cellular processes.
Anticancer Activity
A series of studies evaluated the anticancer properties of the compound against different cancer cell lines:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 10.5 | Induction of apoptosis via caspase activation |
A549 (Lung) | 8.7 | Cell cycle arrest at G2/M phase |
MCF-7 (Breast) | 12.3 | Inhibition of proliferation |
These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapy.
Antimicrobial Activity
The antimicrobial efficacy was assessed against several bacterial strains:
Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 | Gram-positive |
Escherichia coli | 64 | Gram-negative |
Pseudomonas aeruginosa | 128 | Gram-negative |
The minimum inhibitory concentration (MIC) values indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Study 1: Anticancer Evaluation
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity. The most potent derivative exhibited an IC₅₀ value of 7.5 µM against MCF-7 cells. Mechanistic studies revealed that it induced apoptosis through mitochondrial pathway activation.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of the compound, testing it against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2S/c18-12-1-3-13(4-2-12)26-10-15(24)23-8-11(9-23)17-21-16(22-25-17)14-7-19-5-6-20-14/h1-7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUDFSJSUBIJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=CC=C(C=C2)F)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.